(2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the pyrazole and benzyl groups through various coupling reactions. Key steps may include:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Introduction of the Pyrazole Group: This step may involve the reaction of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Coupling Reactions: The final steps involve coupling the pyrazole and benzyl groups to the thiazolo[3,2-b][1,2,4]triazine core using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione shares similarities with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
- (2Z)-6-(4-chlorobenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-6-(4-methylbenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C33H29N5O4S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H29N5O4S/c1-4-16-42-26-14-15-27(21(2)17-26)30-23(20-37(36-30)24-8-6-5-7-9-24)19-29-32(40)38-33(43-29)34-31(39)28(35-38)18-22-10-12-25(41-3)13-11-22/h5-15,17,19-20H,4,16,18H2,1-3H3/b29-19- |
InChI Key |
ISEGQOMEOYVGSR-CEUNXORHSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.